molecular formula C9H7N3O2 B1270939 3-aminoquinoxaline-2-carboxylic Acid CAS No. 85414-82-0

3-aminoquinoxaline-2-carboxylic Acid

Cat. No. B1270939
CAS RN: 85414-82-0
M. Wt: 189.17 g/mol
InChI Key: WINJFUJIPMQGNL-UHFFFAOYSA-N
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Description

3-aminoquinoxaline-2-carboxylic acid (3-AQC) is an organic compound that has been used for a variety of scientific research applications. Its unique structure and properties make it a versatile compound for many different applications, including biochemical, physiological, and laboratory experiments. 3-AQC has been studied for its potential to enhance the efficacy of various drugs, as well as its potential to act as a therapeutic agent in its own right.

Scientific Research Applications

Antibacterial and Antifungal Applications

1,2-Dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid, a derivative of quinoxaline, has been synthesized and assessed for its antimicrobial potential. This compound, coupled with various amino acid tri/tetrapeptide methyl esters, showed promising antibacterial, antifungal, and anthelmintic activity. Its potential against human papillomavirus (HPV-16) E6 oncoprotein was also explored through molecular docking studies (Chaudhary, Kumar, & Tarazi, 2016).

Neuroprotective and Anticonvulsant Properties

Research involving a derivative of quinoxaline-2-carboxylic acid, specifically (3S)-7-chloro-3-[2-((1R)-1-carboxyethoxy)-4-aminomethylphenyl]aminocarbonylmethyl-1,3,4,5-tetrahydrobenz[c,d]indole-2-carboxylic acid hydrochloride (SM-31900), revealed its potential as a neuroprotective agent. SM-31900 was found to inhibit binding to the NMDA receptor glycine-binding site and prevent neuronal cell death in rat cortical neurons. Additionally, it exhibited anticonvulsant activity in systemic administration (Ohtani, Tanaka, Yoneda, Yasuda, Ito, Nagata, & Nakamura, 2002).

Polymerization and Material Science

A study focusing on diphenylquinoxaline-containing AB2 monomers revealed their utility in polymer science. These monomers, such as 2,3-bis(4-aminophenyl)quinoxaline-6-carboxylic acid, were used to form hyperbranched aromatic polyamides with potential applications in developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).

Photophysical Properties

Research into 3-Aminovinylquinoxalines, accessible from (hetero)aryl glyoxylic acids, revealed their high fluorescence and pronounced emission solvatochromicity. These compounds were analyzed for their radiative and nonradiative fluorescence decay rates in various solvent polarities, contributing to the understanding of their electronic structure and photophysical properties (Gers-Panther, Fischer, Nordmann, Seiler, Behnke, Würth, Frank, Resch‐Genger, & Müller, 2017).

Mechanism of Action

While the specific mechanism of action for 3-Aminoquinoxaline-2-carboxylic Acid is not mentioned in the search results, aminocaproic acid, a similar compound, is known to bind reversibly to the kringle domain of plasminogen and block the binding of plasminogen to fibrin and its activation to plasmin .

Safety and Hazards

The safety data sheet for a similar compound, Hydrocinnamic acid, suggests that in the event of skin contact, one should wash skin with soap and water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . Future research may focus on the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Biochemical Analysis

Biochemical Properties

3-Aminoquinoxaline-2-carboxylic acid plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and glycolysis, affecting the overall metabolic flux within cells . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, its impact on cellular metabolism includes alterations in the rates of glycolysis and oxidative phosphorylation, which are critical for energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, either inhibiting or activating their function. For instance, it can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions often lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by environmental factors such as pH and temperature . Over extended periods, it can lead to long-term changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding these dosage effects is essential for determining safe and effective usage in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and glycolysis . It interacts with enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, influencing the overall metabolic flux and levels of key metabolites . These interactions are critical for maintaining cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target areas . The distribution of this compound within cells is crucial for its biochemical activity and overall function.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications . It is often directed to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic applications.

properties

IUPAC Name

3-aminoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H2,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINJFUJIPMQGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364177
Record name 3-aminoquinoxaline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85414-82-0
Record name 3-aminoquinoxaline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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